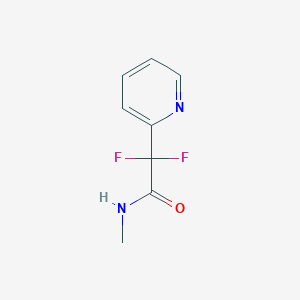

2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide

描述

2,2-Difluoro-N-methyl-2-(pyridin-2-yl)acetamide is a fluorinated acetamide derivative featuring a pyridin-2-yl substituent and a difluoromethyl group. The difluoro substitution likely enhances its metabolic stability and lipophilicity, which are critical in medicinal chemistry and agrochemical design .

属性

分子式 |

C8H8F2N2O |

|---|---|

分子量 |

186.16 g/mol |

IUPAC 名称 |

2,2-difluoro-N-methyl-2-pyridin-2-ylacetamide |

InChI |

InChI=1S/C8H8F2N2O/c1-11-7(13)8(9,10)6-4-2-3-5-12-6/h2-5H,1H3,(H,11,13) |

InChI 键 |

KOQOPBHDSLTNHU-UHFFFAOYSA-N |

规范 SMILES |

CNC(=O)C(C1=CC=CC=N1)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with methylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as aluminum fluoride or copper fluoride, at elevated temperatures (450-500°C) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

2,2-Difluoro-N-methyl-2-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other derivatives.

Cyclization: The presence of the pyridinyl ring allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted pyridines, amides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit key signaling pathways in cancer cells. In particular, the inhibition of TGFβRI kinase has shown significant potential in reducing tumor growth and metastasis .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has demonstrated that certain derivatives can effectively suppress COX-2 activity, a critical enzyme involved in inflammatory processes. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs, suggesting that these compounds could serve as viable alternatives or adjuncts to current therapies .

3. Neurological Disorders

The M1 muscarinic acetylcholine receptor is a target for treating cognitive disorders such as Alzheimer's disease. Compounds related to this compound have been explored for their ability to selectively activate this receptor, enhancing memory and cognitive function in preclinical models .

Agrochemical Applications

1. Herbicidal Properties

The compound has been noted for its potential use in herbicides. Its structural characteristics allow it to interact with specific biochemical pathways in plants, leading to effective weed control while minimizing harm to crops . The development of formulations incorporating this compound could lead to more sustainable agricultural practices.

Materials Science Applications

1. Synthesis of Functional Materials

In materials science, this compound has been utilized as a building block for synthesizing novel organic materials. Its unique fluorinated structure contributes to enhanced thermal stability and mechanical properties in polymers . Research into polymer composites incorporating this compound is ongoing, with applications ranging from electronics to coatings.

Case Studies

作用机制

The mechanism of action of 2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide (CAS 1765-10-2)

- Structure : Contains a trifluoromethyl group and a nitro-substituted pyridine ring.

- Properties : Molecular formula C₇H₄F₃N₃O₃; exhibits strong electron-withdrawing effects due to the nitro and trifluoromethyl groups, enhancing reactivity in nucleophilic substitutions .

- Applications : Used in organic synthesis for constructing nitroaromatic pharmacophores .

N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)acetamide

- Structure: Features dual trifluoromethyl groups and a dimethylaminoethyl chain.

- Properties: Molecular formula C₁₂H₁₆F₆N₃O; the trifluoromethyl groups increase hydrophobicity, while the dimethylaminoethyl moiety may enhance solubility in polar solvents .

- Applications: Potential use in drug discovery for kinase inhibition or CNS-targeting agents .

2-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-N-{2-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-6-hydroxyphenyl}acetamide (CAS 629655-22-7)

- Structure: Combines difluoroethylamino, pyridin-2-yl, and triazole-phenyl groups.

- Properties : Molecular formula C₂₄H₂₀ClF₂N₅O₂; the difluoro group improves metabolic stability, while the triazole moiety may confer antifungal or anticancer activity .

Non-Fluorinated Pyridin-2-yl Acetamides

2-Cyano-N-(pyridin-2-yl)acetamide (HCPA)

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Structure : Contains a pyrimidinylsulfanyl group and methylpyridine.

- Properties: Crystallizes in a monoclinic system (space group P2₁/c) with bond angles consistent with planar amide geometry .

- Applications : Intermediate in synthesizing bioactive molecules, particularly antiparasitic agents .

Heterocyclic Acetamides with Alternative Substituents

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide

2-(2-Chloro-6-fluorophenyl)-N-(2-pyridinyl)acetamide (CAS 380631-86-7)

- Structure : Chloro-fluorophenyl and pyridinyl groups.

- Properties : Molecular formula C₁₃H₁₀ClFN₂O; the halogenated aryl group may enhance herbicidal or antifungal activity .

Data Tables

Table 1: Structural and Molecular Comparison of Selected Acetamides

生物活性

2,2-Difluoro-N-methyl-2-(pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring, which is known for its ability to interact with various biological targets. The difluoro and N-methyl substituents contribute to its unique properties, potentially enhancing its interaction with enzymes and receptors.

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antiviral properties. For example, studies have shown that derivatives with pyridine rings can inhibit viral replication and bacterial growth effectively.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antiviral | TBD |

| Similar Pyridine Derivative | Antimicrobial | 3.6 |

The mechanism of action for this compound likely involves inhibition of specific enzymes or receptors. For instance, compounds containing pyridine moieties often act as competitive inhibitors or allosteric modulators in various biochemical pathways. The presence of difluoro groups may enhance binding affinity due to stronger electron-withdrawing effects.

Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of various pyridine derivatives against Dengue Virus (DENV). The results indicated that certain derivatives showed IC50 values as low as 0.49 µM, demonstrating potent antiviral activity. Although specific data for this compound was not available, the trends suggest potential efficacy in similar structures .

Study 2: Enzymatic Inhibition

Another investigation focused on the enzymatic inhibition properties of pyridine-based compounds. The study highlighted that modifications in the pyridine structure significantly affected the inhibitory potency against PI3Kα, a crucial enzyme in cancer pathways. The findings suggest that the structural characteristics of this compound could similarly influence its biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of a pyridine ring is essential for maintaining biological activity. Variations in substituents on the pyridine ring can lead to significant changes in potency and efficacy. For instance, replacing electron-withdrawing groups with electron-donating groups typically reduces the compound's effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。